4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C21H14Br2N2O3 and a molecular weight of 502.165 g/mol . This compound is characterized by the presence of bromine atoms and a carbohydrazonoyl group, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps. One common method includes the reaction of 4-bromobenzoyl chloride with carbohydrazide to form an intermediate, which is then reacted with 4-bromobenzoic acid under specific conditions to yield the final product . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For instance, it may inhibit cyclooxygenase enzymes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl benzoate: Similar structure but with a different position of the bromine atom on the benzoyl group.
4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl benzoate: Contains a hydroxy group instead of a bromine atom.
4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl benzoate: Another positional isomer with bromine atoms in different positions.
Uniqueness
The uniqueness of 4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl benzoate lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
328916-32-1 |
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Molecular Formula |
C21H14Br2N2O3 |
Molecular Weight |
502.2 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C21H14Br2N2O3/c22-17-8-6-14(7-9-17)20(26)25-24-13-16-12-18(23)10-11-19(16)28-21(27)15-4-2-1-3-5-15/h1-13H,(H,25,26)/b24-13+ |
InChI Key |
GHEWRFPXMYIFCI-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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